3-Bromo-7-(4-bromobenzoyl)indole

Pharmaceutical Analysis Quality Control Regulatory Science

Procure as a high-purity reference standard for Bromfenac Impurity A. Essential for ANDA submissions, method validation, and QC release testing. Substitution compromises regulatory compliance due to its specific chromatographic profile. Ensure method specificity and ICH-compliant impurity quantification with this fully characterized, traceable standard.

Molecular Formula C15H9Br2NO
Molecular Weight 379.05 g/mol
CAS No. 1279501-08-4
Cat. No. B12724446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(4-bromobenzoyl)indole
CAS1279501-08-4
Molecular FormulaC15H9Br2NO
Molecular Weight379.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br
InChIInChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H
InChIKeyNPVOEMRAKUFYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-(4-bromobenzoyl)indole (CAS 1279501-08-4): A Bromfenac-Related Indole Derivative for Pharmaceutical Analysis


3-Bromo-7-(4-bromobenzoyl)indole is a brominated indole derivative with the molecular formula C15H9Br2NO and a molecular weight of approximately 379.05 g/mol [1]. It is chemically defined as (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone [2]. The compound is not a known therapeutic agent itself but is a characterized chemical impurity, specifically identified as Bromfenac Impurity A, associated with the non-steroidal anti-inflammatory drug (NSAID) bromfenac . Its primary documented role is as a reference standard for analytical method development and quality control in pharmaceutical manufacturing and regulatory submissions [3].

Why 3-Bromo-7-(4-bromobenzoyl)indole Cannot Be Replaced by Generic Analogs in Analytical Workflows


Substituting 3-Bromo-7-(4-bromobenzoyl)indole with a structurally similar indole derivative is not feasible in regulated analytical environments because its specific retention time, UV spectrum, and mass fragmentation pattern are the definitive metrics for identifying and quantifying this particular impurity in bromfenac drug substances and products [1]. A generic analog would not co-elute or be detected by a validated method designed for this specific compound, thereby compromising the accuracy, specificity, and regulatory compliance of stability studies, method validation, or quality control (QC) release testing required for Abbreviated New Drug Applications (ANDAs) [2].

Quantitative Differentiation of 3-Bromo-7-(4-bromobenzoyl)indole: A Procurement Guide


Regulatory Identity and Traceability as a Bromfenac Impurity Standard

Unlike generic 7-aroylindole derivatives explored in medicinal chemistry literature for their anticancer potential, 3-Bromo-7-(4-bromobenzoyl)indole has a defined and commercially documented identity as 'Bromfenac Impurity A' (also referred to as Impurity 13) . This specific identity is critical for pharmaceutical development, as it is the compound against which regulatory agencies expect analytical methods to be validated. Vendors supply this compound with detailed certificates of analysis (CoA) and offer further traceability against pharmacopeial standards (USP or EP), a level of documentation and quality assurance not available for research-grade analogs [1]. In contrast, a compound like D-64131, a potent tubulin polymerization inhibitor (IC50 = 0.53 μM), is a research lead with no defined role as a pharmaceutical impurity reference standard .

Pharmaceutical Analysis Quality Control Regulatory Science

Validated Resolution in a Stability-Indicating HPLC Method

The utility of 3-Bromo-7-(4-bromobenzoyl)indole as a reference standard is supported by its inclusion in a validated, stability-indicating RP-UPLC method for bromfenac sodium ophthalmic solution [1]. In this study, the method achieved a resolution of greater than 4.0 for bromfenac sodium and all eight potential impurities, including the target compound [1]. This high resolution demonstrates that the compound can be reliably separated and quantified in the presence of the active pharmaceutical ingredient (API) and other related substances, a critical performance characteristic for a reference standard. This is a direct quantitative demonstration of the compound's suitability for its intended analytical application, a feature not established for non-impurity related indole derivatives.

Analytical Chemistry Chromatography Method Validation

Differentiation from Potent Anticancer 7-Aroylindole Derivatives

Aroylindole derivatives are a class of compounds under investigation as tubulin polymerization inhibitors for anticancer therapy. For example, D-64131, an aroylindole analog, exhibits potent cytotoxicity with mean IC50 values of 62 nM against a panel of tumor cell lines . Similarly, other 7-benzoylindole analogs have shown IC50 values as low as 0.02 μM against H446 cancer cells in vitro [1]. In contrast, the target compound 3-Bromo-7-(4-bromobenzoyl)indole has not been reported to possess such potent anticancer activity in the primary literature. Its value proposition is not based on biological potency but on its identity and purity as an analytical reference material for bromfenac, a known NSAID [2].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Core Application Scenarios for Procuring 3-Bromo-7-(4-bromobenzoyl)indole


1. ANDA Submission Support for Generic Bromfenac Ophthalmic Solutions

This is the primary and most critical application. Generic drug manufacturers must develop and validate analytical methods to identify and quantify all potential impurities in their drug product. Procuring 3-Bromo-7-(4-bromobenzoyl)indole as a high-purity reference standard is essential for establishing system suitability, determining relative response factors, and performing forced degradation studies to prove method specificity, all of which are fundamental requirements for an Abbreviated New Drug Application (ANDA) to the FDA [1][2].

2. Quality Control and Batch Release Testing in Commercial Manufacturing

In a commercial QC laboratory, this compound is used as a reference marker in every batch release test of bromfenac sodium API or finished ophthalmic solution. Its presence and established resolution in validated methods allow analysts to confirm that the level of Bromfenac Impurity A is below the specified threshold defined by ICH guidelines and the product's specification, thereby ensuring patient safety and product quality [1].

3. Analytical Method Development, Validation, and Transfer

Contract Research Organizations (CROs) and pharmaceutical analytical departments require this compound to develop new or optimize existing chromatographic methods (e.g., HPLC, UPLC). It serves as the definitive standard to test column selectivity, mobile phase robustness, and detector sensitivity for this specific impurity, and is crucial for successfully transferring validated methods between different laboratories or manufacturing sites [1][3].

4. Pharmacopeial Monograph Development and Reference Standard Qualification

Organizations like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) may require well-characterized impurity standards for developing or updating official monographs for bromfenac. A batch of 3-Bromo-7-(4-bromobenzoyl)indole with full structural characterization and documented traceability can be a candidate for qualification as a primary or secondary pharmacopeial reference standard, supporting the broader pharmaceutical industry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-(4-bromobenzoyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.